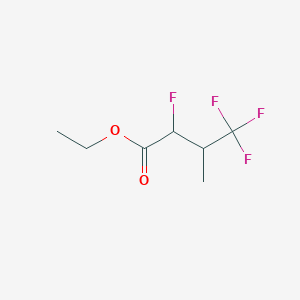

Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate is a fluorinated ester compound with the molecular formula C7H10F4O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate typically involves the esterification of 2,4,4,4-tetrafluoro-3-methylbutanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through distillation or other separation techniques to achieve the desired purity.

化学反応の分析

Types of Reactions

Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

科学的研究の応用

Organic Synthesis

Fluorinated Compounds as Intermediates

Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate serves as an important intermediate in the synthesis of other fluorinated compounds. Its unique fluorine substituents enhance the reactivity and stability of the resulting compounds. The presence of fluorine can significantly influence the physical and chemical properties of organic molecules, making them more suitable for specific applications such as agrochemicals and pharmaceuticals.

Example Reactions

- Synthesis of Fluorinated Amines : this compound can be used to synthesize fluorinated amines through nucleophilic substitution reactions. These amines are essential for developing new pharmaceutical agents with improved bioactivity and reduced toxicity.

Pharmaceutical Applications

Antibiotic Development

The compound is noted for its role in synthesizing intermediates for broad-spectrum antibiotics. For instance, it can be involved in the preparation of fluoroquinolone antibiotics, which are effective against a wide range of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV .

Case Study: Levofloxacin Synthesis

Levofloxacin is a third-generation fluoroquinolone antibiotic whose synthesis involves intermediates derived from this compound. The incorporation of fluorine into the antibiotic structure enhances its antibacterial activity and pharmacokinetic properties .

Materials Science

Fluorinated Polymers

this compound is also used in the production of fluorinated polymers. These materials exhibit exceptional thermal stability and chemical resistance, making them suitable for use in harsh environments such as chemical processing and aerospace applications.

Applications in Coatings

Fluorinated compounds are often used in coatings that require low surface energy and high hydrophobicity. The application of this compound in formulating such coatings can enhance their durability and performance under extreme conditions.

Chemical Properties and Safety

Physical Properties

- Molecular Formula : C7H10F4O2

- Molecular Weight : Approximately 202.15 g/mol

- Appearance : Colorless liquid

- Boiling Point : Data on boiling point is limited but expected to be higher than non-fluorinated analogs due to increased molecular weight.

Safety Considerations

While this compound has useful applications, it is essential to handle it with care. Fluorinated compounds can pose environmental hazards if not disposed of properly. Safety data sheets should be consulted for handling guidelines.

作用機序

The mechanism of action of ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate involves its interaction with molecular targets and pathways. The compound’s fluorine atoms can influence its reactivity and binding affinity to specific targets. In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

類似化合物との比較

Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate can be compared with other similar fluorinated esters, such as:

Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethyl)propionate: This compound has a similar structure but with different fluorine substitution patterns.

Ethyl 3-methylbutanoate: This non-fluorinated ester serves as a comparison to highlight the unique properties imparted by the fluorine atoms in this compound.

生物活性

Ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate (C7H10F4O2) is a fluorinated compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of four fluorine atoms attached to a butanoate structure. This unique configuration enhances its lipophilicity and may influence its interaction with biological systems. The molecular structure can be represented as follows:

Research indicates that this compound acts as a modulator of the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8 is known for its role in mediating cold sensation and is a target for developing cooling agents and analgesics. The modulation of TRPM8 can lead to various physiological responses, including analgesia and anti-inflammatory effects .

Biological Activities

1. Analgesic Effects

- Study Findings : this compound has been shown to activate TRPM8 channels, producing a cooling sensation that can alleviate pain. In experimental models, this compound demonstrated significant analgesic properties comparable to established pain relievers .

2. Anti-inflammatory Properties

- Case Study : In an animal model of inflammation, administration of this compound resulted in reduced inflammatory markers and improved recovery times compared to controls. This suggests potential applications in treating inflammatory conditions .

3. Safety and Toxicity

- Toxicological Assessment : Preliminary toxicity studies indicate that while the compound exhibits beneficial biological activities, it is essential to monitor dosage carefully to avoid adverse effects. Long-term studies are necessary to fully understand its safety profile .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Analgesic Effects | Modulates TRPM8 channels for pain relief | |

| Anti-inflammatory | Reduces inflammatory markers in animal models | |

| Toxicity | Requires careful dosage monitoring |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The compound has been synthesized through various chemical pathways that enhance its yield and purity. Notably:

- Synthesis Methodology : The compound can be synthesized using fluorinated reagents under controlled conditions to ensure the stability of the tetrafluoro group .

- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the identity and purity of the synthesized compound .

特性

IUPAC Name |

ethyl 2,4,4,4-tetrafluoro-3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F4O2/c1-3-13-6(12)5(8)4(2)7(9,10)11/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAUPNOTJFHXRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。